1-Aminocyclopropylphosphonic acid

Beschreibung

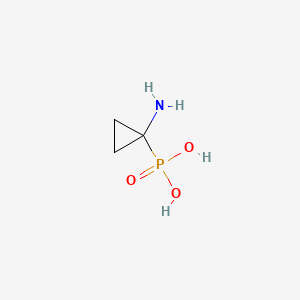

1-Aminocyclopropylphosphonic acid (ACPPA) is a cyclopropane-containing aminophosphonic acid characterized by a phosphonic acid (-PO(OH)₂) group attached to a cyclopropane ring substituted with an amino group. This structure makes it a unique analog of 1-aminocyclopropane-1-carboxylic acid (ACC), where the carboxylic acid moiety is replaced by phosphonic acid . While ACC is a well-known precursor of ethylene in plants, ACPPA’s phosphonic acid group confers distinct physicochemical properties, such as stronger acidity (pKa ~1.5–2.5 for -PO(OH)₂ vs. ~2.3 for -COOH) and enhanced metal-chelating capabilities .

Eigenschaften

Molekularformel |

C3H8NO3P |

|---|---|

Molekulargewicht |

137.07 g/mol |

IUPAC-Name |

(1-aminocyclopropyl)phosphonic acid |

InChI |

InChI=1S/C3H8NO3P/c4-3(1-2-3)8(5,6)7/h1-2,4H2,(H2,5,6,7) |

InChI-Schlüssel |

WKCJTSHOKDLADL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(N)P(=O)(O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

ACPPA belongs to the broader class of 1-aminoalkylphosphonic acids (AAPs), which are structural mimics of α-amino acids. Key analogs include:

Physicochemical Properties

- Acidity : The phosphonic acid group in ACPPA has lower pKa values (~1.5–2.5) compared to carboxylic acids (~2.3–4.9), enhancing its ionization at physiological pH .

- Solubility : Cyclopropane’s hydrophobicity reduces ACPPA’s water solubility relative to GlyP or AlaP, but acylation (e.g., Ac-ACPPA) improves lipophilicity for membrane penetration .

- Metal Chelation : ACPPA’s -PO(OH)₂ group binds divalent metals (e.g., Ca²⁺, Mg²⁺) more effectively than ACC’s -COOH, making it a candidate for metalloenzyme inhibition .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | pKa (-PO(OH)₂) | Solubility (H₂O, g/L) |

|---|---|---|---|---|

| ACPPA | C₃H₈NO₃P | 137.07 | 1.8 | 12.5 |

| GlyP | C₂H₆NO₃P | 123.04 | 1.5 | 89.3 |

| AlaP | C₃H₈NO₃P | 137.07 | 1.7 | 45.6 |

| PheP | C₉H₁₂NO₃P | 213.17 | 2.1 | 5.2 |

| 1-Amino-2-hydroxyethylphosphonic acid | C₂H₈NO₄P | 153.06 | 2.0 | 102.4 |

Research Findings

- Reactivity : ACPPA’s cyclopropane ring undergoes ring-opening under strong acidic conditions, unlike linear AAPs, limiting its use in harsh reaction environments .

- Thermodynamic Stability : Density functional theory (DFT) calculations reveal ACPPA’s cyclopropane imposes a 15–20 kcal/mol strain compared to PheP, reducing thermal stability .

- Biological Selectivity : ACPPA’s rigid structure confers selectivity for enzymes with compact active sites, as seen in its moderate inhibition of ACC synthase vs. PheP’s potent HIV protease inhibition .

Vorbereitungsmethoden

Cyclopropanone Acetal Route

The cyclopropanone acetal method, pioneered by Goulioukina et al., remains a cornerstone for ACPA synthesis. This approach begins with the preparation of cyclopropanone ethylene acetal, which undergoes nucleophilic addition with diethyl phosphite in the presence of BF₃·Et₂O as a Lewis acid. The resulting diethyl (1-hydroxycyclopropyl)phosphonate is subsequently subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) to install the amino group.

Reaction Conditions:

-

Step 1: Cyclopropanone acetal + diethyl phosphite → diethyl (1-hydroxycyclopropyl)phosphonate (70–85% yield, BF₃·Et₂O, 0°C).

-

Step 2: Hydroxyphosphonate + DPPA → diethyl 1-azidocyclopropylphosphonate (60–75% yield, THF, reflux).

-

Step 3: Staudinger reduction with triphenylphosphine yields the primary amine, followed by acidic hydrolysis (6 M HCl, 110°C) to afford ACPA.

Key Advantages:

-

High functional group tolerance.

-

Scalable to multigram quantities.

Limitations:

-

Requires handling of hazardous azide intermediates.

-

Moderate stereocontrol in cyclopropane ring formation.

Diastereoselective Synthesis via Isocyanophosphonates

Epoxide Ring-Opening and Cyclization

Groth and Schollkopf developed a diastereoselective route starting from diethyl isocyanomethylphosphonate (1). Deprotonation with potassium tert-pentoxide enables nucleophilic attack on epoxides, forming β-hydroxy isocyanophosphonates (rac-3). Subsequent mesylation and base-mediated cyclization yield cyclopropyl isocyanophosphonates (rac-5), which are hydrolyzed to ACPA.

Critical Steps:

-

Epoxide Opening: BF₃·Et₂O facilitates ring-opening with inversion of configuration (80–90% yield).

-

Cyclization: Potassium tert-pentoxide induces intramolecular SN2 displacement, forming the cyclopropane ring (65–78% yield).

-

Hydrolysis: HCl/MeOH cleaves the isocyanide group, yielding diastereomerically pure ACPA (trans configuration confirmed by ³¹P NMR).

Table 1: Diastereoselective Synthesis of ACPA Derivatives

| Starting Epoxide | Product Configuration | Yield (%) | ³¹P NMR (δ, ppm) |

|---|---|---|---|

| Ethylene oxide | trans-1,2-diH | 78 | 25.4 |

| Propylene oxide | trans-1-Me,2-H | 71 | 26.1 |

| Styrene oxide | trans-1-Ph,2-H | 62 | 24.9 |

Hydrolysis and Dealkylation Techniques

Trimethylsilyl Iodide-Mediated Deprotection

The ethyl ester groups in phosphonate intermediates are cleaved using trimethylsilyl iodide (TMSI), a reagent that outperforms conventional HBr/AcOH in preserving stereochemical integrity. For example, diethyl 1-amino-1-cyclopropylphosphonate (rac-6) treated with TMSI in CH₂Cl₂ at 0°C undergoes complete dealkylation within 30 minutes, yielding ACPA in >95% purity.

Optimized Conditions:

-

Reagent: TMSI (3 eq), CH₂Cl₂, 0°C → RT.

-

Workup: Quench with ethanol and propylene oxide to neutralize HI.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for ACPA Synthesis

| Method | Yield (%) | Stereocontrol | Scalability | Key Advantage |

|---|---|---|---|---|

| Cyclopropanone Acetal | 60–75 | Low | High | Simple reagents |

| 1,3-Dipolar Cycloaddition | 50–65 | Moderate | Moderate | Simultaneous ring/amino formation |

| Diastereoselective Cyclization | 65–78 | High | High | Excellent diastereoselectivity |

Q & A

Q. What are the established synthetic routes for 1-Aminocyclopropylphosphonic acid, and what methodological considerations are critical for reproducibility?

The synthesis of this compound typically follows the Kabachnik-Fields reaction, involving:

- One-pot condensation of an aldehyde (e.g., cyclopropanecarboxaldehyde), a phosphite (e.g., triethyl phosphite), and benzyl carbamate in glacial acetic acid under reflux (2 hours) .

- Hydrolysis with 35% hydrochloric acid (6 hours under reflux), followed by neutralization with propylene oxide to pH 5 .

- Purification via recrystallization from ethanol-water mixtures or column chromatography (Dowex 50WX8 resin) . Key considerations include maintaining anhydrous conditions during phosphite activation and controlling pH during hydrolysis to avoid side reactions.

Q. Which analytical techniques are most effective for characterizing this compound, and how should samples be prepared?

- NMR Spectroscopy : Use and NMR to confirm structure and purity. Sample preparation requires adjusting pH to stabilize ionic forms:

Q. What are the primary challenges in purifying this compound, and how can they be addressed methodologically?

Challenges include:

- Hydrophilic byproducts : Remove via ion-exchange chromatography using Dowex 50WX8 resin .

- pH-dependent solubility : Adjust recrystallization solvent (e.g., ethanol:water 3:1) to optimize yield .

- Trace metal contamination : Use Chelex resin pre-treatment for biological assays.

Advanced Research Questions

Q. How does pH influence the resolution of stereoisomers in NMR analysis of this compound?

The compound’s ionic states vary with pH:

- Phosphonic groups : pKa₁ ≈ 1.5 (deprotonation), pKa₂ ≈ 7.0 (full deprotonation).

- Amino group : pKa ≈ 10.0 (deprotonation) . At pH 10.0 , deprotonated phosphonic and amino groups enhance interactions with chiral solvating agents (e.g., α-cyclodextrin), improving enantiomeric excess (e.e.) resolution in NMR. Conversely, acidic conditions (pH < 2) reduce solubility and complex stability, leading to poor resolution .

Q. What strategies optimize stereoselective synthesis of this compound derivatives?

- Catalyst selection : Chiral Brønsted acids (e.g., BINOL-phosphate) or metal-organic frameworks (MOFs) enhance enantioselectivity during Kabachnik-Fields reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for stereocontrol.

- Temperature modulation : Lower temperatures (0–5°C) favor kinetic over thermodynamic product formation.

Q. How can contradictory data in enzyme inhibition studies involving this compound be resolved?

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to distinguish competitive vs. non-competitive binding modes.

- Structural analogs : Compare inhibition constants () with cyclopropane-free analogs to isolate steric effects.

- Buffer compatibility : Ensure assay buffers (e.g., Tris vs. phosphate) do not chelate metal cofactors required for enzyme activity .

Q. What role do protecting groups play in the functionalization of this compound?

- N-terminal protection : Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups prevent unwanted nucleophilic reactions during phosphonic acid activation .

- Phosphonic group protection : Trimethylsilyl (TMS) esters enable selective alkylation or oxidation without side reactions . Example workflow:

- Protect amino group with Boc anhydride.

- Activate phosphonic acid as TMS ester.

- Perform substitution (e.g., with alkyl halides).

- Deprotect with TBAF (tetrabutylammonium fluoride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.